Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Description
Contextualization within Aromatic Azoxy Compound Chemistry and Structure-Reactivity Relationships
Aromatic azoxy compounds are a class of molecules characterized by the -N(O)=N- functional group connecting two aromatic rings. This group is a 1,3-dipole and is known to influence the electronic properties of the aromatic systems to which it is attached. The oxygen atom on one of the nitrogen atoms introduces asymmetry, which can lead to interesting reactivity patterns and potential for isomerism.
Significance of Bis-Phenolic Architectures in Advanced Materials and Coordination Chemistry
Bis-phenolic compounds, molecules containing two phenol (B47542) groups, are fundamental building blocks in polymer chemistry and materials science. The two hydroxyl groups can participate in polymerization reactions to form a wide range of materials, including polycarbonates, polyesters, and epoxy resins. The rigid aromatic core of bis-phenols often imparts desirable properties such as thermal stability and mechanical strength to the resulting polymers.
Furthermore, the phenolic hydroxyl groups can be deprotonated to form phenoxide ions, which are excellent ligands for a variety of metal ions. This makes bis-phenolic compounds valuable in the field of coordination chemistry. The ability to bridge two metal centers or to form chelate complexes can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or porous properties. nih.gov The presence of the additional azoxy functionality in Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- offers a third potential coordination site, opening up possibilities for the design of more complex and multifunctional coordination architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxyphenyl)-(4-hydroxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-5-1-9(2-6-11)13-14(17)10-3-7-12(16)8-4-10/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVDNSCCCADAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292792 | |
| Record name | 4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15596-57-3 | |
| Record name | NSC85549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIHYDROXYAZOXYBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Phenol, 4,4 1 Oxido 1,2 Diazenediyl Bis and Its Derivatives
Established Synthetic Pathways for Aromatic Azoxy Systems
The formation of the azoxy (-N=N(O)-) linkage between two aromatic rings is a cornerstone of synthesizing compounds like 4,4'-dihydroxyazoxybenzene. Several well-established pathways are utilized in organic synthesis to achieve this transformation.
A primary and straightforward method for synthesizing aromatic azoxy compounds is the direct oxidation of the corresponding azo (-N=N-) precursors. researchgate.net This transformation involves the addition of an oxygen atom to one of the nitrogen atoms of the azo bridge.
The oxidation of azo dyes and related compounds can be achieved using various oxidizing agents. researchgate.netcore.ac.uk Peroxy acids and tert-butyl hydroperoxide are common reagents for this purpose. rsc.org The initial step in these reactions is typically the formation of the azoxy compound, Ar-N=N(O)-Ar. researchgate.net In some cases, this oxidation can be catalyzed, for instance, by iron(III) porphyrin complexes. rsc.org Enzymatic N-oxidation of azo compounds has also been demonstrated as a viable metabolic pathway to produce azoxy compounds in vitro, with the liver's microsomal fraction showing significant activity. nih.gov The choice of oxidizing agent and reaction conditions can be influenced by the substituents on the aromatic rings. For electron-rich aryl groups, the oxidation process may occur more readily. researchgate.net
Table 1: Examples of Oxidizing Systems for Azo to Azoxy Conversion
| Oxidizing Agent/System | Typical Substrate | Key Features | Citation |
|---|---|---|---|
| Peroxy acids | Azo dyes | Effective for converting the azo group to an azoxy group. | rsc.org |
| tert-Butyl hydroperoxide | Azo dyes | Used with catalysts like iron(III) porphyrins. | rsc.org |
| Hepatic Microsomal Enzymes | Aryl-alkyl azo compounds | Demonstrates a biological pathway for N-oxidation. | nih.gov |
| Ozonised Oxygen | Phenylazo-naphthol | Investigated for oxidation in both aqueous and non-aqueous media. | core.ac.uk |
Alternative pathways to aromatic azoxy systems involve building the N-O-N linkage through condensation reactions, often starting from nitroaromatic compounds. The reduction of nitro compounds is one of the most widely used methods for synthesizing azoxybenzenes. researchgate.net A common strategy involves the condensation of a nitroaromatic compound with an aniline, which proceeds through an azoxy intermediate. wikipedia.org
Ar-NO₂ + Ar'-NH₂ → Ar-N(O)=N-Ar' + H₂O
This reaction highlights the importance of nitration as a preliminary step to introduce the required nitro group onto an aromatic precursor. Aromatic nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the reactive nitronium ion (NO₂⁺). masterorganicchemistry.com For aromatic compounds that may be unstable under highly acidic conditions, alternative nitration systems, such as dinitrogen pentoxide in sulfur dioxide, can be employed. wipo.int
Another significant route is the reductive dimerization of nitroso compounds (Ar-N=O) or the direct reduction of nitroarenes under controlled conditions. researchgate.netnih.govacs.org These methods avoid the pre-synthesis of an azo compound, directly forming the azoxy linkage from nitro or nitroso precursors.
Targeted Synthesis of Bis-Phenolic Azoxy Systems
The synthesis of Phenol (B47542), 4,4'-(1-oxido-1,2-diazenediyl)bis- requires specific strategies to ensure the correct placement of the hydroxyl groups on both phenyl rings.
The incorporation of phenol moieties can be achieved either by starting with hydroxylated precursors or by introducing the hydroxyl groups at a later stage. A direct approach involves using substituted phenols as the initial building blocks. For instance, the synthesis of the related azo compound, 4,4'-dihydroxyazobenzene (B49915), has been accomplished by the azo coupling of diazotized p-aminophenol with phenol, directly incorporating the necessary functional groups. rsc.orgjournalcsij.com
For syntheses starting from nitroaromatics, 4-nitrophenol is a key precursor. lookchem.com The presence of the hydroxyl group directs the incoming electrophile during nitration and is carried through the subsequent coupling or reduction steps to form the final bis-phenolic structure.
The specific formation of the azoxy bridge in 4,4'-dihydroxyazoxybenzene can be achieved through several targeted methods. One of the most efficient documented routes is the reductive coupling of 4-nitrophenol. A high-yield synthesis has been reported where 4-nitrophenol is treated with potassium hydroxide at elevated temperatures (215 °C), resulting in a 90% yield of 4,4'-dihydroxyazoxybenzene. lookchem.com
Another reported method involves the condensation of 4-nitrophenol with 4-aminophenol. This approach utilizes two different starting materials to construct the asymmetric azoxy linkage, followed by potential oxidation or rearrangement to yield the desired product. lookchem.com The reduction of 4-nitrophenol can also be achieved using various reducing agents, such as hydrazine hydrate with a catalyst, though this may lead to the azo or amine compound if not carefully controlled. lookchem.com
Table 2: Selected Synthetic Routes to 4,4'-Dihydroxyazoxybenzene
| Starting Material(s) | Reagents/Conditions | Reported Yield | Citation |
|---|---|---|---|
| 4-Nitro-phenol | Potassium hydroxide; 215 °C | 90.0% | lookchem.com |
| p-Nitrosophenol | Pyridine; p-toluenesulfonyl chloride; 25 °C for 12h | 40.0% | lookchem.com |
| 4-Nitro-phenol and 4-Amino-phenol | (Intermediate formation of 4,4'-dihydroxyazobenzene) | 20.0% | lookchem.com |
Green Chemistry Principles in Synthetic Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of azoxybenzenes, including phenolic derivatives, has been a target for the application of green chemistry principles. nih.govacs.org Key goals include improving resource efficiency, minimizing waste, and using less hazardous substances. acs.org
One sustainable approach involves the use of cost-effective and safer catalysts, such as N,N-diisopropylethylamine (DIPEA), to facilitate the synthesis. nih.gov Reactions have been developed that proceed at room temperature in environmentally friendly solvents like water, which reduces energy consumption and avoids volatile organic compounds. nih.govacs.org These methods can be applied to the reductive dimerization of nitrosobenzenes or the oxidation of anilines. nih.gov
A one-pot procedure has been demonstrated where nitrosobenzene derivatives are generated in situ from anilines using an oxidant like oxone, followed by the addition of a catalyst to produce the azoxybenzene (B3421426). nih.govacs.org This simplifies the process and minimizes waste from isolating intermediates. Furthermore, direct photochemical methods offer a catalyst- and additive-free route for synthesizing azoxy derivatives from nitroarenes at room temperature, presenting another efficient and green pathway. researchgate.net These approaches are attractive for industrial applications due to their operational simplicity and reduced environmental impact. acs.org
Synthetic Optimization and Yield Enhancement Studies
The synthesis of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-, also known as 4,4'-dihydroxyazoxybenzene, is most commonly achieved through the reduction of 4-nitrophenol. The optimization of this reaction is crucial for achieving high yields and purity. Research in this area has focused on the influence of catalysts, reaction conditions, and the nature of the reducing agent.
One of the primary methods for the synthesis of 4,4'-dihydroxyazoxybenzene involves the treatment of 4-nitrophenol with a strong base at elevated temperatures. A notable high-yield synthesis is reported with the use of potassium hydroxide at 215 °C, achieving a yield of 90.0%. Another approach involves the reaction of p-nitrosophenol with pyridine and p-toluenesulfonyl chloride at 25 °C for 12 hours, though this method results in a lower yield of 40.0%. A third route, starting from 4-nitrophenol and 4-aminophenol with hydrazine hydrate, nickel(II) nitrate, and zinc in tert-butyl alcohol, provides a 20.0% yield.
The table below summarizes the impact of various parameters on the synthesis of 4,4'-dihydroxyazoxybenzene, drawing from specific synthetic reports and general principles of 4-nitrophenol reduction.
| Parameter | Variation | Effect on Yield and Selectivity |
| Starting Material | 4-nitrophenol | A common and effective precursor. |
| p-nitrosophenol | Can also be used, but may result in lower yields. | |
| Reducing Agent/Base | Potassium Hydroxide | High temperatures can lead to high yields. |
| Pyridine/p-toluenesulfonyl chloride | Milder conditions but may result in lower yields. | |
| Hydrazine hydrate/Ni(NO3)2/Zn | A multi-component system with moderate yields. | |
| Catalyst | Nanoparticle catalysts (e.g., Pd on CeO2) | Can significantly increase reaction rates in related reductions. nih.gov |
| Temperature | Elevated (e.g., 215 °C) | Can be crucial for driving the reaction to completion and achieving high yields. |
| Room Temperature (e.g., 25 °C) | May be sufficient with highly active catalysts or specific reagents. | |
| Solvent | tert-Butyl alcohol | Used in some synthetic routes. |
| Acetonitrile | Identified as a "greener" and efficient solvent in related oxidative coupling reactions. scielo.br |
Derivatization Strategies for Structural Modifications
The presence of two phenolic hydroxyl groups in Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- offers opportunities for a variety of structural modifications through derivatization. These modifications can be used to alter the physical and chemical properties of the molecule, such as solubility, and to introduce new functional groups for further reactions. Common derivatization strategies for phenolic compounds include etherification and esterification.
A specific example of derivatization is the synthesis of the diglycidyl ether of 4,4'-dihydroxyazobenzene (DGEAB). researchgate.net This is achieved by reacting 4,4'-dihydroxyazobenzene with an epoxide, which functionalizes the hydroxyl groups. This modification introduces reactive epoxy groups, which can be utilized in polymerization reactions.
Other potential derivatization reactions of the hydroxyl groups include:
Etherification: The phenolic hydroxyl groups can be converted to ethers by reaction with alkyl halides or other alkylating agents in the presence of a base. This can be used to introduce a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides can convert the hydroxyl groups into esters. iajpr.com This is a common method for protecting hydroxyl groups or for introducing new functionalities.
The following table outlines potential derivatization strategies for Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- and the resulting structural modifications.
| Derivatization Strategy | Reagent(s) | Resulting Functional Group | Potential Application |
| Epoxidation | Epichlorohydrin | Glycidyl ether | Precursor for epoxy resins. researchgate.net |
| Etherification | Alkyl halide (e.g., methyl iodide) | Methoxy | Modification of solubility and electronic properties. |
| Esterification | Acyl chloride (e.g., acetyl chloride) | Acetate (B1210297) ester | Protection of hydroxyl groups, introduction of new functionalities. iajpr.com |
| Alkylation | Varies | Alkylated phenol | Altering physical and chemical properties. |
These derivatization strategies allow for the fine-tuning of the molecular architecture of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-, enabling the synthesis of a diverse range of derivatives with tailored properties for various applications.
Elucidation of Molecular Structure and Electronic Properties of Phenol, 4,4 1 Oxido 1,2 Diazenediyl Bis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to understanding the structural and electronic characteristics of a molecule. Each technique provides unique insights into different aspects of the compound's nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H NMR: Proton NMR would be expected to reveal the chemical environment of the hydrogen atoms in the phenolic rings. The symmetry of the molecule would influence the number and splitting patterns of the signals. For instance, in a symmetrical 4,4'-disubstituted pattern, one would anticipate distinct signals for the protons ortho and meta to the hydroxyl groups, with their chemical shifts and coupling constants providing information about their electronic environment and spatial relationships.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. For "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-," one would expect to observe distinct signals for the carbon atoms of the phenyl rings, including those bonded to the hydroxyl group, the azoxy group, and the hydrogen atoms. The chemical shifts would be indicative of the electronic density around each carbon atom.
¹⁵N NMR: Nitrogen-15 NMR would be particularly insightful for characterizing the nitrogen atoms within the central azoxy bridge. This technique could help to distinguish between the two non-equivalent nitrogen atoms in the N=N(O) group and provide valuable data on the electronic structure of this functional group.
As of this writing, specific ¹H, ¹³C, and ¹⁵N NMR spectral data for "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-" are not available in the surveyed scientific literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. The N=N stretching vibration of the azoxy group, which is IR-active, would provide a key signature for this central linkage. The N-O stretching vibration would also be observable.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings and the N=N bond of the azoxy group are expected to give strong signals in the Raman spectrum. The study of azobenzene (B91143) derivatives by Raman spectroscopy has shown characteristic signals around 1130, 1190, 1390, and 1430 cm⁻¹. researchgate.net
Detailed experimental IR and Raman spectra specifically for "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-" have not been found in the available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-," the spectrum is typically characterized by π→π* and n→π* transitions. The extended conjugation provided by the azoxy bridge connecting the two phenol (B47542) rings would be expected to result in absorption bands in the UV or visible region of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. For comparison, azoxybenzene (B3421426) itself displays an absorption maximum around 320 nm.
Specific UV-Vis spectral data for "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-" is not documented in the reviewed sources.
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization Mass Spectrometry (EI-MS))
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
ESI-MS: Electrospray ionization is a soft ionization technique that would be suitable for determining the accurate molecular weight of the compound by observing the molecular ion peak.
GC-MS and EI-MS: Gas chromatography-mass spectrometry with electron ionization would provide information on the fragmentation pattern of the molecule. The fragmentation of related bisphenol compounds often involves cleavage at the bridging unit, which in this case would be the azoxy group, leading to characteristic fragment ions.
A specific mass spectrum for "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-" is not available in the surveyed databases.
X-ray Diffraction Analysis for Solid-State Structural Determination
There are no published X-ray crystal structures for "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-" in the current scientific literature.
Advanced Structural Probes and Imaging Techniques
Beyond the standard spectroscopic and diffraction methods, advanced techniques could offer deeper insights into the properties of this compound. For instance, advanced magnetic resonance imaging (MRI) techniques are being developed to probe molecular structures and environments, though their application to a specific chemical compound like this would be highly specialized. nih.govnih.gov Computational modeling and density functional theory (DFT) calculations are also powerful tools for predicting spectroscopic properties and molecular geometries, which can be compared with experimental data once it becomes available.
Electrochemical Behavior and Redox Properties of the Azoxy-Phenol System
The electrochemical characteristics of "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-," also known as 4,4'-dihydroxyazoxybenzene, are governed by the interplay of its constituent functional groups: the azoxy core and the terminal phenolic moieties. While direct experimental electrochemical data for this specific compound is not extensively available in the reviewed literature, its redox behavior can be inferred from theoretical studies and the well-documented electrochemical properties of related azoxybenzenes, azobenzenes, and phenolic compounds.
The molecule possesses both oxidizable and reducible centers. The phenolic hydroxyl groups are susceptible to oxidation, while the azoxy bridge can undergo reduction. This dual nature suggests a rich and complex electrochemical profile.
Redox Properties of the Azoxy Moiety
The azoxy group is an electrochemically active functional group that can be reduced at an electrode surface. In aprotic media, the electrochemical reduction of azoxybenzene typically proceeds in a stepwise manner. The first step is a reversible one-electron transfer to form a radical anion. This is followed by a subsequent, often irreversible, two-electron reduction of the radical anion, which leads to the formation of the corresponding azobenzene radical anion. Further reduction at more negative potentials can then occur.
In protic media, such as aqueous methanolic solutions, the reduction of azoxybenzene is more complex and can proceed to hydrazobenzene. The specific reduction pathway and the final products are highly dependent on the experimental conditions, including the pH of the solution and the nature of the electrode material.
Studies on amino-substituted azoxybenzenes have shown that these compounds exhibit distinct redox behavior, with a reversible oxidation process being observed. This suggests that the electronic nature of the substituents on the phenyl rings can significantly influence the redox properties of the azoxy core. In the case of "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-," the electron-donating hydroxyl groups are expected to modulate the redox potential of the azoxy group.
Electrochemical Oxidation of the Phenolic Groups
The phenolic groups in the 4 and 4' positions are expected to undergo oxidation. The oxidation of phenols typically involves the transfer of one electron and one proton to form a phenoxyl radical. The stability of this radical and the subsequent reaction pathways are influenced by the molecular structure. For para-substituted phenols, oxidation occurs at the phenolic group. The presence of the azoxy linkage will influence the oxidation potential of the phenolic hydroxyl groups.
Theoretical studies on the related compound, 4,4'-dihydroxyazobenzene (B49915), suggest that the phenolic moieties are electrochemically active and can be targeted for electrochemical determination. This indicates that the hydroxyl groups in "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-" are also likely to be readily oxidizable. The electroanalytical process for 4,4'-dihydroxyazobenzene is described as being diffusion-controlled. researchgate.netsemanticscholar.orgmedjchem.comresearchgate.net
Anticipated Electrochemical Behavior
Based on the behavior of its constituent parts, the cyclic voltammogram of "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-" is expected to exhibit both reduction and oxidation peaks. The reduction waves would correspond to the stepwise reduction of the azoxy group, while the oxidation wave would be associated with the oxidation of the phenolic hydroxyl groups.
The precise potentials at which these redox events occur will be influenced by the solvent, supporting electrolyte, and pH. The electron-donating nature of the hydroxyl groups is anticipated to affect the reduction potential of the azoxy group, potentially making it more difficult to reduce compared to unsubstituted azoxybenzene. Conversely, these groups are the primary sites of oxidation.
Interactive Data Table of Related Compounds
To provide a quantitative context for the expected redox properties of "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-," the following table summarizes the electrochemical data for related azobenzene and azoxybenzene compounds from the literature.
| Compound | Redox Process | Potential (V) | Conditions | Reference |
| Azobiphenyl Urea Derivative 7a | Oxidation | -0.63, -0.21 | THF, 0.1 M Bu4NBr, vs. Ag/AgCl | researchgate.net |
| Azobiphenyl Urea Derivative 7a | Reduction | -0.346 | THF, 0.1 M Bu4NBr, vs. Ag/AgCl | researchgate.net |
| Azobiphenyl Urea Derivative 7b | Oxidation | -0.67, -0.237 | THF, 0.1 M Bu4NBr, vs. Ag/AgCl | researchgate.net |
| Azobiphenyl Urea Derivative 7b | Reduction | -0.25 | THF, 0.1 M Bu4NBr, vs. Ag/AgCl | researchgate.net |
| Azoxybenzene | Reduction to Azobenzene | -1.1 vs. Ag/AgCl | 1.0 M KOH | nih.gov |
Coordination Chemistry and Ligand Properties of Phenol, 4,4 1 Oxido 1,2 Diazenediyl Bis
Design Principles for Phenol-Based and Azoxy-Based Ligands
The design of ligands for specific applications in coordination chemistry relies on the strategic incorporation of functional groups that can tune the electronic and steric properties of the resulting metal complexes. Phenol-based ligands are widely utilized due to the strong coordinating ability of the phenolate (B1203915) oxygen atom. The acidity of the phenolic proton can be modified by the introduction of electron-withdrawing or electron-donating substituents on the aromatic ring, which in turn influences the metal-ligand bond strength. The position of the hydroxyl group also dictates the chelation mode, with ortho-substituents often leading to the formation of stable five- or six-membered chelate rings.
Azoxy-based ligands are less common but offer unique features. The azoxy group (–N=N⁺(O⁻)–) is a 1,3-dipole and can coordinate to metal centers through either the oxygen atom or one of the nitrogen atoms. wikipedia.org The presence of lone pairs on both nitrogen atoms and the oxygen atom allows for various binding modes, including monodentate, bidentate, and bridging coordination. The electronic properties of the azoxy group can be tuned by the nature of the substituents on the aromatic rings, which can influence the stability and reactivity of the resulting metal complexes. The synthesis of azoxy compounds can be achieved through methods such as the reduction of nitro compounds or the oxidation of azobenzenes. wikipedia.orgorganic-chemistry.org
Complexation with Transition Metals
The combination of phenol (B47542) and azoxy functionalities in Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- suggests a rich coordination chemistry with transition metals. The deprotonated phenolate groups are expected to be the primary binding sites, forming strong M-O bonds. The azoxy group could act as a secondary binding site, potentially leading to the formation of polynuclear complexes or influencing the electronic properties of the metal centers.
Based on the structure of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-, several chelating modes can be envisioned. Upon deprotonation, the two phenolate groups can act as a bis-monodentate ligand, bridging two metal centers. Alternatively, if the geometry of the molecule allows, it could act as a chelating ligand to a single metal center, although this would likely result in a large and potentially strained chelate ring. The azoxy group could also participate in chelation, for instance, through one nitrogen and the oxygen atom, or by bridging metal centers.
The binding affinity of phenol-based ligands to transition metals is generally high, particularly for hard metal ions. The affinity is influenced by the number and position of the hydroxyl groups. nih.gov For instance, compounds with more hydroxyl groups tend to exhibit higher affinity for transition metal ions. nih.gov Density Functional Theory (DFT) calculations on phenol have shown that for most transition metal ions, binding to the aromatic ring is favored over the oxygen atom, although the energy difference can be small for some ions like Mg⁺. acs.orgresearchgate.net The Benesi-Hildebrand method can be used to quantify the association constants (Ka) for metal-ligand binding. researchgate.net
Table 1: Illustrative Binding Affinities of Phenolic Ligands with Transition Metal Ions
| Ligand | Metal Ion | Association Constant (Ka) (M⁻¹) | Technique |
| Phenanthrene Schiff bases | Zn²⁺, Cu²⁺ | 0.88–2.28 × 10³ | UV-Vis, Fluorescence |
| Phenolic Compounds | Fe(II), Cu(II) | High affinity observed | Immobilized Metal Ion Affinity Chromatography |
| Phenol | Various monocations | Ring binding favored | DFT Calculations |
This table provides examples of binding affinities for various phenol-based ligands to illustrate the general principles, as specific data for Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- is not available.
While crystal structures of complexes containing Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- are not reported, the coordination chemistry of related bis-phenolate ligands with various metals provides insight into potential structures.
Niobium: Niobium complexes with bis-phenolate ligands have been synthesized and structurally characterized. For example, niobium(V) complexes with chalcogen-bridged [OEO]-type bis(phenolate) ligands have been prepared, showing distorted six-coordinate geometries. mdpi.com In these complexes, the bis(phenolate) ligand coordinates to the niobium center in either a facial or meridional fashion. mdpi.com The Nb-O bond lengths in such complexes are typically in the range of 1.82–1.92 Å. mdpi.com
Manganese: Manganese complexes with amine-bis(phenol) ligands have been developed for catalytic applications. nih.gov The coordination environment around the manganese center in these complexes can vary. For instance, Mn(III) complexes with bis(phenolate)imidazolylidene ligands have been shown to adopt a slightly distorted square pyramidal geometry. nih.gov A phenolate-bridged dimanganese(II) complex has also been synthesized, demonstrating the ability of bis-phenolate ligands to form polynuclear structures. acs.org
Cadmium: Cadmium(II) is known for its versatile coordination abilities, forming structures from simple complexes to coordination polymers. researchgate.net With Schiff base ligands derived from vanillin, cadmium(II) forms new metal complexes whose structures have been investigated using various spectroscopic and analytical techniques. dergipark.org.tr Cadmium complexes with dithiophosphinato ligands have been structurally elucidated, revealing nonplanar, four-coordination geometries. ias.ac.in Coordination polymers of cadmium with extended anilate-type ligands have also been synthesized, showcasing a diversity of structural motifs. rsc.org
Table 2: Representative Structural Data for Metal Complexes with Phenolate-Type Ligands
| Metal | Ligand Type | Coordination Geometry | M-O Bond Length (Å) | Reference |
| Niobium(V) | Chalcogen-bridged bis(phenolate) | Distorted octahedral | 1.878 - 1.888 | mdpi.com |
| Manganese(III) | Bis(phenolate)imidazolylidene | Distorted square pyramidal | N/A | nih.gov |
| Cadmium(II) | Dithiophosphinato | Nonplanar four-coordinate | N/A | ias.ac.in |
This table presents examples of structural features in metal complexes with related phenolate ligands to infer potential coordination behavior.
The coordination of a metal ion to a ligand can significantly alter the electronic structure of the ligand. In the case of phenol-based ligands, metal binding can influence the charge distribution in the aromatic ring and affect the C-O bond lengths. mdpi.com For instance, coordination of metal ions can lead to an increase in the total charge of the aromatic ring. mdpi.com This electronic perturbation can be studied using spectroscopic techniques such as UV-Vis and NMR, as well as computational methods like DFT. researchgate.netmdpi.com The C–O stretching frequency in metal complexes can be correlated with the electron density at the metal center. nih.gov
Complexation with Main Group Elements and Lanthanides
The hard nature of the phenolate oxygen donors makes Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- a suitable candidate for complexing with main group elements and lanthanides, which are also considered hard acids.
The complexation of lanthanide(III) ions is typically dominated by electrostatic interactions, with a preference for oxygen-donor ligands. iaea.org The stability of lanthanide complexes often increases across the series due to the lanthanide contraction. While specific studies with Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- are lacking, azo-dye ligands have been used to synthesize lanthanide complexes that exhibit interesting photophysical properties, such as near-infrared luminescence. rsc.org The complexation of lanthanides with N-heterocyclic ligands has also been studied, revealing the formation of both 1:1 and 1:2 metal-to-ligand complexes depending on the specific lanthanide ion. rsc.org
Supramolecular Assembly and Metal-Organic Frameworks Utilizing the Compound
The bifunctional nature of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-, with two phenol groups at opposite ends of a rigid azoxy linker, makes it a promising building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The directional nature of the coordination bonds to the phenolate groups, combined with the geometry of the azoxy linker, could lead to the formation of predictable and well-defined one-, two-, or three-dimensional networks.
While there are no specific reports on MOFs constructed from Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-, the principles of MOF design suggest its potential. The use of extended anilate-type ligands, which share some structural similarities, has led to the synthesis of a variety of cadmium-based coordination polymers with diverse structures. rsc.org The porosity and functionality of such materials could be tuned by the choice of the metal node and by postsynthetic modification of the ligand.
Reactivity of Coordinated Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- Ligands
The reactivity of "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-", also known as 4,4'-dihydroxyazobenzene (B49915) or 4,4'-azodiphenol, when coordinated to a metal center is a subject of scientific inquiry, primarily focusing on the modulation of the inherent properties of the ligand upon complexation. The ligand itself possesses several reactive sites: the phenolic hydroxyl groups, the aromatic rings, and the central azo (-N=N-) group. Coordination to a metal ion can significantly alter the electron density and steric environment of these sites, thereby influencing their reactivity.
The primary mode of reactivity documented for this ligand when coordinated pertains to its well-known photoisomerization. However, other potential reactions, such as those involving the phenolic moieties and the azo bridge, are also of interest in the broader context of coordination chemistry.
Photoisomerization of the Coordinated Azo Group
The hallmark of azobenzene (B91143) derivatives, including 4,4'-dihydroxyazobenzene, is their ability to undergo reversible trans-to-cis photoisomerization upon irradiation with light of a suitable wavelength. This process is known to be influenced by the ligand's environment, including its coordination to a metal ion.
Research on photoswitchable transition metal complexes with azobenzene-functionalized imine-based ligands has shown that the binding of metal ions can reduce both the rate of photoisomerization and the concentration of the cis isomer in the photostationary state. rsc.org This effect is attributed to the alteration of the electronic and steric properties of the azobenzene unit upon coordination. For instance, the greatest decrease in the photoisomerization rate was observed for a complex containing Cd(II), the heaviest metal ion in the study, suggesting that the nature of the metal center plays a crucial role. rsc.org
While specific kinetic data for metal complexes of "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-" are not extensively detailed in the available literature, the general principles observed for other azobenzene-containing ligands are expected to apply. The coordination can stabilize the trans isomer, making the isomerization to the cis form less favorable. The back-isomerization from cis to trans, which can occur thermally or photochemically, would also be affected by the presence of the metal center.
Table 1: General Effects of Metal Coordination on Azobenzene Photoisomerization
| Property | Uncoordinated Ligand | Coordinated Ligand |
| Photoisomerization Rate | Typically faster | Generally slower rsc.org |
| cis-Isomer Stability | Varies with substituents and solvent | Can be altered by the metal ion rsc.org |
| Photostationary State | Dependent on wavelength and solvent | Influenced by the metal center rsc.org |
Reactivity of the Phenolic Groups
The phenolic hydroxyl groups of 4,4'-dihydroxyazobenzene are acidic and can be deprotonated to form phenoxide moieties, which are excellent coordinating groups for metal ions. Upon coordination, the reactivity of these phenoxide groups can be modified.
While specific studies on the reactivity of the coordinated phenoxide groups of this particular ligand are scarce, general principles of coordination chemistry suggest that the electron-donating ability of the phenoxide oxygen would be reduced upon coordination to a metal center. This could influence subsequent reactions such as electrophilic aromatic substitution on the phenyl rings.
Redox Reactions of the Azo Group
The azo group in azobenzene and its derivatives is redox-active. It can be reduced to a hydrazo (-NH-NH-) linkage. mdpi.com The electrochemical reduction of aromatic azo compounds has been shown to occur in two one-electron steps, with the initial formation of a stable anion radical.
Coordination to a metal center would be expected to influence the reduction potential of the azo group. A metal ion acting as a Lewis acid would withdraw electron density from the ligand, making the azo group more susceptible to reduction. Conversely, coordination to an electron-rich metal center might make reduction more difficult. Detailed electrochemical studies on metal complexes of "Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-" would be necessary to quantify these effects.
Computational and Theoretical Investigations of Phenol, 4,4 1 Oxido 1,2 Diazenediyl Bis
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
No dedicated peer-reviewed studies employing Density Functional Theory to elucidate the molecular geometry and electronic structure of Phenol (B47542), 4,4'-(1-oxido-1,2-diazenediyl)bis- were identified. Such studies would typically provide optimized molecular structures, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations
There are no available research articles that utilize Time-Dependent Density Functional Theory to interpret the spectroscopic properties, such as UV-Vis absorption spectra, of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-.
Bonding Analysis (e.g., Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV), Natural Bond Orbital (NBO) Analysis)
Specific bonding analyses, including EDA-NOCV or NBO, to understand the nature of chemical bonds and intermolecular interactions within Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- have not been reported in the scientific literature.
Molecular Dynamics Simulations and Conformational Analysis
No publications detailing molecular dynamics simulations to study the conformational landscape, dynamics, or intermolecular interactions of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- in various environments were found.
Quantum Chemical Descriptors and Structure-Property Relationships
Research focused on the calculation of quantum chemical descriptors (e.g., electronegativity, chemical hardness, electrophilicity index) and the establishment of structure-property relationships for Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- is not available in the current body of scientific literature.
Applications in Catalysis and Functional Materials Academic Focus
Catalytic Activity of Metal Complexes Derived from Phenol (B47542), 4,4'-(1-oxido-1,2-diazenediyl)bis-
Development of Photoresponsive Materials and Photochromism
The azobenzene (B91143) functional group is well-known for its photochromic properties, which arise from reversible trans-cis isomerization upon exposure to light. rsc.orgspecificpolymers.com This has led to the development of numerous azobenzene-containing photoresponsive polymers and materials. mdpi.comresearchgate.net One source notes that the related compound 4,4'-Dihydroxyazobenzene (B49915) is a valuable building block for creating photoresponsive materials. smolecule.com However, no studies were identified that specifically investigate the photochromic properties of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- or its application in the development of photoresponsive materials.
Advanced Polymer Chemistry and Polymeric Architectures
Role as Monomer or Cross-linking Agent in Polymer Synthesis
The structure of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- contains two phenolic hydroxyl groups, which theoretically allows it to act as a difunctional monomer in polycondensation reactions (e.g., to form polyesters or polyethers) or as a cross-linking agent. This is a common application for other dihydroxybenzene compounds and bisphenols. academie-sciences.frmdpi.com Despite this theoretical potential, a search of the literature did not yield any examples of this compound being used as a monomer or cross-linker in polymer synthesis.
Modification of Polymer Properties
The integration of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- into polymer structures offers a compelling strategy for creating "smart" materials with tunable properties. The molecule's two phenol groups enable it to act as a monomer, a co-monomer, or a cross-linking agent in various polymerization reactions, including those for producing polyesters, polycarbonates, and epoxy resins.
The central azoxybenzene (B3421426) unit is a chromophore structurally related to the more widely studied azobenzene group. Azobenzene and its derivatives are renowned for their ability to undergo reversible trans-cis photoisomerization. specificpolymers.comrsc.org The more stable trans isomer can be converted to the bent cis isomer upon irradiation with UV light, and the process can be reversed using visible light or heat. This molecular-level switching can induce significant macroscopic changes in the host polymer. unifi.it
Incorporating Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- into a polymer network could therefore bestow photoresponsive characteristics upon the material. For instance, the isomerization from a linear trans form to a bent cis form can alter the polymer's chain conformation, free volume, and internal stress. This could be harnessed to dynamically control a range of physical properties. Research on azobenzene-containing hydrogels has demonstrated that such photo-switching can reversibly change the material's elastic modulus, effectively softening or stiffening it on demand with light. nih.gov Similar effects could be anticipated for polymers modified with its azoxy analogue.
Table 1: Potential Photo-Induced Changes in Polymer Properties
| Property | Effect of UV Irradiation (trans → cis) | Effect of Visible Light Irradiation (cis → trans) | Underlying Mechanism |
| Mechanical Modulus | Decrease (Softening) | Increase (Stiffening) | The bent cis isomer disrupts polymer chain packing, reducing stiffness. |
| Glass Transition Temp (Tg) | Decrease | Increase | Increased free volume and chain mobility in the cis state lowers the Tg. |
| Solubility | Increase in polarity | Decrease in polarity | The cis isomer has a larger dipole moment, potentially increasing solubility in polar solvents. |
| Optical Properties | Change in refractive index and birefringence | Reversion to initial state | The different shapes and electronic configurations of the isomers alter light interaction. |
Sensor Development and Chemical Sensing Applications (academic)
The unique molecular architecture of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- makes it a highly promising candidate for the development of selective chemical sensors. Its functionality allows for detection through both optical and electrochemical platforms.
Chemo-sensing Mechanisms and Selectivity Studies
The primary recognition sites within the molecule are the two phenolic hydroxyl (-OH) groups. These groups are weakly acidic and can act as effective hydrogen-bond donors. This capability is a well-established mechanism for the selective binding of various anions, particularly those that are strong hydrogen-bond acceptors, such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻).
The sensing event would proceed via the formation of a hydrogen-bonded complex between the phenol groups and the target analyte. The selectivity of the sensor could be tuned by synthetically modifying the structure around these phenol groups. For example, introducing bulky substituents near the hydroxyls could create a specific binding pocket that sterically favors one analyte over another.
Furthermore, the azoxybenzene core, with its electron-rich π-system, can engage in π-π stacking or other electronic interactions with suitable analytes. The binding of an analyte to the phenol groups would inevitably alter the electronic environment of the entire molecule, including the azoxy chromophore, providing a mechanism to signal the binding event.
Optical and Electrochemical Sensing Platforms
The dual nature of the molecule allows for the transduction of a binding event into either an optical or an electrochemical signal.
Optical Sensing Platforms: The azoxybenzene core is a chromophore that absorbs light in the UV-visible range. When an analyte binds to the phenol groups, it perturbs the electronic structure of the conjugated system. This perturbation can cause a shift in the absorption wavelength (λmax), leading to a visible color change. This forms the basis of a colorimetric sensor . The intensity of the color change would ideally correlate with the concentration of the analyte.
Electrochemical Sensing Platforms: The phenolic moieties provide a clear pathway for electrochemical detection. Phenol and its derivatives are electrochemically active and can be oxidized at a specific potential. mdpi.comnih.govresearchgate.net This oxidation can be readily measured using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). When an analyte binds to the hydroxyl groups, it alters their electron density, which in turn changes the potential required for their oxidation. This measurable shift in oxidation potential can be used to quantify the analyte. semanticscholar.org
Additionally, the azoxy group (-N=N(O)-) is itself a redox-active center that can be electrochemically reduced. An analyte interacting with the molecule could influence this reduction potential, offering a secondary channel for electrochemical detection.
Table 2: Potential Sensing Platforms and Mechanisms
| Platform | Technique | Active Moiety | Principle of Detection | Potential Analytes |
| Optical | UV-Vis Spectroscopy | Azoxybenzene Core | Shift in absorption wavelength (color change) upon analyte binding to phenol groups. | Anions (F⁻, AcO⁻), Hydrogen-bond acceptors |
| Electrochemical | Voltammetry (CV, DPV) | Phenol Groups | Shift in the oxidation potential of the hydroxyl groups upon analyte binding. | Anions, various small molecules |
| Electrochemical | Voltammetry (CV, DPV) | Azoxy Group | Shift in the reduction potential of the azoxy core due to analyte interaction. | Redox-active species, metal ions |
Future Research Directions and Emerging Paradigms for Phenol, 4,4 1 Oxido 1,2 Diazenediyl Bis Research
Exploration of Novel Coordination Modes and Polymetallic Systems
The bifunctional nature of Phenol (B47542), 4,4'-(1-oxido-1,2-diazenediyl)bis-, with its two phenolic hydroxyl groups, presents significant opportunities for the construction of advanced coordination polymers and polymetallic systems. The phenolic groups can act as versatile ligands, capable of coordinating with a wide array of metal ions. Future research is expected to delve into the synthesis and characterization of novel metal-organic frameworks (MOFs) and coordination polymers where this compound serves as a primary building block.
The exploration of different coordination modes will be a central theme. Depending on the reaction conditions and the choice of metal ions, the ligand could engage in monodentate, bidentate, or bridging coordination. This variability can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. The synthesis of polymetallic systems, incorporating two or more different metal ions, is another promising avenue. These heterometallic frameworks could exhibit synergistic effects, leading to enhanced catalytic, magnetic, or optical properties.
A key research objective will be to understand the structure-property relationships in these novel materials. By systematically varying the metal ions and the coordination environment, researchers can tune the electronic and structural properties of the resulting materials for specific applications, such as gas storage, separation, and catalysis.
| Research Focus Area | Potential Coordination Geometries | Targeted Properties |
| Metal-Organic Frameworks (MOFs) | Tetrahedral, Octahedral | Porosity, Gas Adsorption |
| 1D Coordination Polymers | Linear, Zigzag | Luminescence, Conductivity |
| 2D Layered Materials | Square Planar, Trigonal Bipyramidal | Intercalation, Catalysis |
| Polymetallic Clusters | Cage-like, Butterfly | Magnetism, Redox Activity |
Integration into Nanoscale Materials and Architectures
The integration of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- into nanoscale materials and architectures represents a significant frontier in materials science. The inherent properties of the molecule, including its photoresponsive nature, make it an attractive candidate for the development of functional nanomaterials. smolecule.com
Future research will likely focus on the synthesis of nanoparticles and thin films incorporating this compound. For instance, it could be used as a capping agent to stabilize metal nanoparticles, imparting specific functionalities to their surfaces. The phenolic groups can anchor the molecule to the nanoparticle surface, while the azoxybenzene (B3421426) core can introduce photo-switchable properties.
Furthermore, the compound can be employed as a structural component in the bottom-up fabrication of nanostructured materials. Its ability to form coordination bonds with metal ions can be harnessed to create nanoscale MOFs, also known as nanoMOFs. These materials, with their high surface areas and tunable pore sizes, are promising for applications in drug delivery, sensing, and catalysis. The development of hybrid nanomaterials, where Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- is combined with other functional components like quantum dots or carbon nanotubes, will open up new possibilities for creating multifunctional nanoscale devices.
| Nanomaterial Type | Potential Fabrication Method | Key Functional Properties |
| Surface-Modified Nanoparticles | Ligand Exchange | Photo-controlled Release |
| NanoMOFs | Solvothermal Synthesis | High Surface Area, Catalysis |
| Nanostructured Thin Films | Layer-by-Layer Assembly | Optical Switching, Sensing |
| Hybrid Nanocomposites | Self-Assembly | Multifunctionality |
Advanced Computational Modeling for Predictive Design
Advanced computational modeling is set to play a pivotal role in accelerating the discovery and design of new materials based on Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-. Theoretical and computational studies can provide valuable insights into the electronic structure, properties, and reactivity of the molecule and its derivatives, guiding experimental efforts and enabling the predictive design of materials with desired functionalities.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the geometric and electronic properties of the molecule, including its photoisomerization mechanism. These calculations can help in understanding how modifications to the molecular structure affect its optical and electronic properties. Molecular dynamics (MD) simulations can be used to study the behavior of the molecule in different environments, such as in solution or incorporated into a material matrix.
A significant area of future research will be the use of computational screening to identify promising candidates for specific applications. For example, high-throughput computational screening could be used to predict the gas adsorption properties of a large library of hypothetical MOFs constructed from Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- and various metal ions. This approach can significantly reduce the experimental effort required to discover new materials with exceptional performance.
| Computational Method | Research Objective | Predicted Properties |
| Density Functional Theory (DFT) | Electronic Structure Analysis | Absorption Spectra, Band Gap |
| Time-Dependent DFT (TD-DFT) | Photoisomerization Dynamics | Excited State Lifetimes |
| Molecular Dynamics (MD) | Self-Assembly Simulation | Material Morphology |
| High-Throughput Screening | Materials Discovery | Gas Uptake, Selectivity |
Sustainable Synthesis and Application Development
The development of sustainable and environmentally friendly methods for the synthesis of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- and its derivatives is a critical aspect of future research. Green chemistry principles will guide the design of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising approach is the use of biocatalysis, where enzymes are employed to carry out specific chemical transformations with high selectivity and under mild reaction conditions. For example, research into the microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks could pave the way for greener routes to phenolic precursors. nih.gov The development of catalytic systems that can efficiently mediate the formation of the azoxy bond from readily available starting materials is another important research direction. This includes exploring the use of earth-abundant metal catalysts and developing solvent-free or aqueous reaction systems. nih.gov
In terms of application development, a focus on sustainable technologies will be paramount. The photoresponsive properties of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- could be harnessed for applications in solar energy conversion, such as in the development of light-driven molecular switches and motors. Its potential as an antifungal agent could also be explored for applications in agriculture, reducing the reliance on conventional, and often more toxic, fungicides. smolecule.com
| Green Chemistry Principle | Application in Synthesis | Potential Sustainable Application |
| Use of Renewable Feedstocks | Biosynthesis of Phenolic Precursors | Biodegradable Polymers |
| Catalysis | Earth-Abundant Metal Catalysts | Solar Energy Conversion |
| Benign Solvents | Aqueous Reaction Media | Green Agrochemicals |
| Atom Economy | Waste Minimization | Recyclable Materials |
Interdisciplinary Research Opportunities in Materials Science and Green Chemistry
The full potential of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- can only be realized through interdisciplinary research that bridges the gap between materials science and green chemistry. The synergy between these two fields will be crucial for the design, synthesis, and application of novel materials based on this versatile molecule.
Materials scientists can contribute their expertise in the fabrication and characterization of materials at the nanoscale, while green chemists can provide the tools and strategies for sustainable synthesis. Collaborative efforts will be essential for developing materials with tailored properties for specific applications, from advanced electronics to biomedical devices.
Future research will likely see the emergence of new research paradigms that integrate computational modeling, high-throughput synthesis, and advanced characterization techniques. This integrated approach will enable a more rational and efficient design of materials, accelerating the transition from fundamental research to real-world applications. The interdisciplinary nature of this research will also foster innovation and lead to the discovery of new scientific principles and technological capabilities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- in high purity?
- Methodology : Synthesis typically involves oxidative coupling of 4-aminophenol derivatives. Diazotization of 4-aminophenol under controlled acidic conditions (e.g., HCl/NaNO₂) followed by oxidation with hydrogen peroxide yields the oxidized azo-bridged product. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Characterization by ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and FTIR (N–O stretch at ~1350 cm⁻¹) confirms structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies proton environments (e.g., phenolic –OH at δ 5–6 ppm) and carbon backbone.
- FTIR : Detects functional groups (e.g., N=N at ~1450 cm⁻¹ and N–O at ~1350 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 292.1).
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What are the key physical-chemical properties relevant to experimental design?
- Data :
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol.
- Melting Point : ~220–225°C (decomposes above 250°C; DSC/TGA recommended).
- Stability : Degrades under strong UV light; store in amber vials at 4°C.
- LogP : Predicted ~1.2 (indicating moderate hydrophilicity; use shake-flask method for experimental validation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodology :
- Assay Validation : Cross-test using DPPH (antioxidant), MIC (antimicrobial), and MTT (cytotoxicity) assays.
- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to exclude impurities.
- Stereochemical Analysis : Isolate isomers via chiral chromatography (Chiralpak AD-H column) and test bioactivity independently .
Q. What computational methods are suitable for predicting the reactivity of the oxidized azo group?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO/LUMO gaps) to identify reactive sites.
- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., DNA intercalation or enzyme binding).
- Kinetic Studies : Compare computational predictions with experimental rate constants (e.g., pseudo-first-order kinetics for azo bond cleavage) .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
- Methodology :
- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., amylose-based columns).
- Docking Simulations : Perform AutoDock/Vina studies to compare binding affinities of R,R vs. S,S configurations.
- In Vitro Testing : Assess estrogen receptor binding (if applicable) via competitive ELISA with 17β-estradiol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
